Computed Lipophilicity (cLogP) Comparison Across the 3-Alkoxy Series
The butoxy chain confers a cLogP value of 3.1 (predicted), approximately 0.7 log units higher than the ethoxy analog and 0.5 log units higher than the propoxy analog [1][2]. This places 2-bromo-3-butoxypyridine in a distinct lipophilicity window that favors passive membrane permeability while maintaining acceptable aqueous solubility for oral drug candidates, as per Lipinski's Rule of Five guidelines [3].
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.1 (predicted) |
| Comparator Or Baseline | 2-Bromo-3-ethoxypyridine: cLogP = 2.4 (predicted); 2-Bromo-3-propoxy-pyridine: cLogP = 2.6 (estimated) |
| Quantified Difference | ΔcLogP = +0.7 vs. ethoxy analog; ΔcLogP = +0.5 vs. propoxy analog |
| Conditions | Computed by the XLogP3 algorithm; values retrieved from PubChem and Molaid databases |
Why This Matters
A cLogP shift of 0.5–0.7 units can change a compound's permeability classification from 'low' to 'high' or vice versa, directly impacting the selection of 2-bromo-3-butoxypyridine over its shorter-chain analogs for lead optimization.
- [1] Molaid. 3-Butyloxy-2-bromopyridine | 936033-56-6. https://www.molaid.com/MS_867572 (accessed 2026-04-24). View Source
- [2] PubChem. Computed Properties for 2-Bromo-3-ethoxypyridine (CID 10631926). https://pubchem.ncbi.nlm.nih.gov/compound/10631926 (accessed 2026-04-24). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
